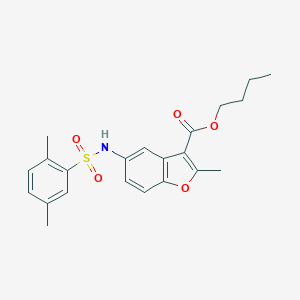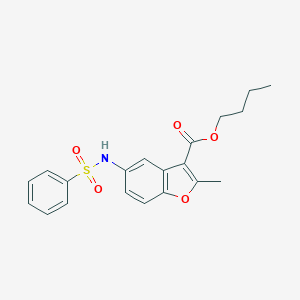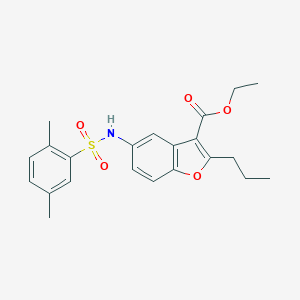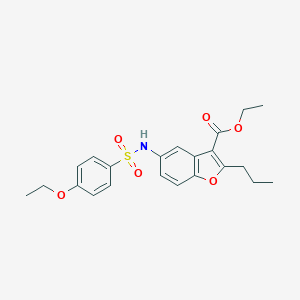![molecular formula C27H25N3O4S B281313 N-(4-{[(4Z)-1-OXO-4-{[4-(PROPAN-2-YL)BENZENESULFONYL]IMINO}-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B281313.png)
N-(4-{[(4Z)-1-OXO-4-{[4-(PROPAN-2-YL)BENZENESULFONYL]IMINO}-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}PHENYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4Z)-1-OXO-4-{[4-(PROPAN-2-YL)BENZENESULFONYL]IMINO}-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes both aromatic and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4Z)-1-OXO-4-{[4-(PROPAN-2-YL)BENZENESULFONYL]IMINO}-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions to form the sulfonyl imine intermediate. This intermediate is then reacted with 1,4-dihydro-2-naphthalenone in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[(4Z)-1-OXO-4-{[4-(PROPAN-2-YL)BENZENESULFONYL]IMINO}-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
N-(4-{[(4Z)-1-OXO-4-{[4-(PROPAN-2-YL)BENZENESULFONYL]IMINO}-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}PHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-{[(4Z)-1-OXO-4-{[4-(PROPAN-2-YL)BENZENESULFONYL]IMINO}-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylacetamide: A simpler analog with similar structural features but lacking the sulfonyl and naphthalenyl groups.
Sulfonyl imines: Compounds with similar sulfonyl imine functionality but different aromatic substituents.
Naphthalenyl derivatives: Compounds containing the naphthalenyl moiety but with different functional groups.
Uniqueness
N-(4-{[(4Z)-1-OXO-4-{[4-(PROPAN-2-YL)BENZENESULFONYL]IMINO}-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}PHENYL)ACETAMIDE is unique due to its combination of sulfonyl, imine, and naphthalenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H25N3O4S |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
N-[4-[[(4Z)-1-oxo-4-(4-propan-2-ylphenyl)sulfonyliminonaphthalen-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C27H25N3O4S/c1-17(2)19-8-14-22(15-9-19)35(33,34)30-25-16-26(27(32)24-7-5-4-6-23(24)25)29-21-12-10-20(11-13-21)28-18(3)31/h4-17,29H,1-3H3,(H,28,31)/b30-25- |
Clé InChI |
NHYNDLSDWDKEKO-JVCXMKTPSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281230.png)

![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)






![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![METHYL 2-TERT-BUTYL-5-(NAPHTHALENE-2-SULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)
